Furan-2,5-dicarbonitrilo

Descripción general

Descripción

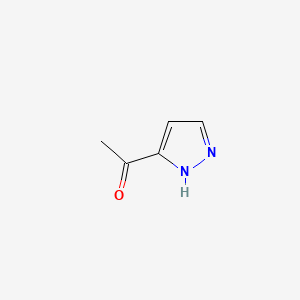

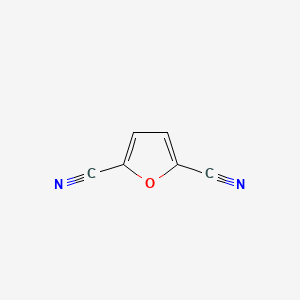

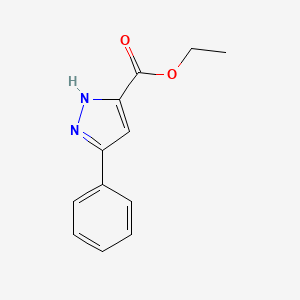

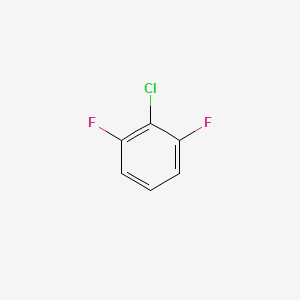

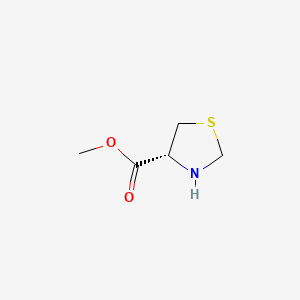

Furan-2,5-dicarbonitrile is a chemical compound with the molecular formula C6H2N2O . It is a solid substance at room temperature and has a molecular weight of 118.09 . The IUPAC name for this compound is 2,5-furandicarbonitrile .

Synthesis Analysis

Furan-2,5-dicarbonitrile can be synthesized from 2,5-Furandicarboxamide . The reaction involves the use of pyridine and trifluoroacetic anhydride in 1,4-dioxane at temperatures ranging from 0 to 20°C . The reaction yields Furan-2,5-dicarbonitrile as a white solid .

Molecular Structure Analysis

The InChI code for Furan-2,5-dicarbonitrile is 1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H . This indicates that the molecule consists of a furan ring with two carbonitrile groups attached at the 2 and 5 positions .

Chemical Reactions Analysis

Furan ring opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .

Physical And Chemical Properties Analysis

Furan-2,5-dicarbonitrile is a solid at room temperature . It has a molecular weight of 118.09 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31 .

Aplicaciones Científicas De Investigación

Síntesis de Polímeros de Origen Biológico

El 2,5-Dicianofurano es un compuesto clave derivado de la biomasa utilizado en la síntesis de polímeros de origen biológico . Sirve como precursor del adiponitrilo de origen biológico, que es crucial para la producción de nailon 66 y 1,6-hexanodiisocianato (HDI). Estos polímeros son importantes en la industria textil y para plásticos de ingeniería.

Química Verde

El compuesto juega un papel en la química verde ya que puede sintetizarse a partir de 2,5-diformilfurano derivado de la biomasa de una manera ecológica . Este proceso evita el uso de reactivos tóxicos como los cianuros, lo que lo convierte en una opción sostenible para la síntesis química.

Desarrollo de Organogelantes

La investigación ha explorado el uso del Furan-2,5-dicarbonitrilo en el desarrollo de organogelantes. Los organogeles tienen una amplia gama de aplicaciones, incluidos sistemas de administración de fármacos e ingeniería de tejidos .

Catálisis

En procesos catalíticos, el 2,5-Dicianofurano puede utilizarse como intermedio. Su síntesis implica sales de líquido iónico de hidroxilamina que exhiben funciones de cosolvente, catálisis y separación de fases, que son beneficiosas en diversas reacciones catalíticas .

Ciencia de los Materiales

El this compound participa en la preparación de materiales como espumas rígidas furánicas, bioplásticos y adhesivos para madera. Estos materiales se utilizan en la construcción, el envasado y otras aplicaciones industriales .

Productos Farmacéuticos

Como derivado del furano, el 2,5-Dicianofurano se utiliza en la producción de productos farmacéuticos. Sus derivados se pueden diseñar para exhibir actividades biológicas, lo que los convierte en posibles candidatos para el desarrollo de fármacos .

Agroquímicos

Los derivados del compuesto también se utilizan en la síntesis de agroquímicos. Estos productos químicos juegan un papel crucial en la mejora de la productividad agrícola al proteger los cultivos de plagas y enfermedades .

Resinas y Lacas

El this compound se utiliza en la producción de resinas y lacas. Estos productos son esenciales en la industria del revestimiento para proporcionar acabados protectores y decorativos a una variedad de superficies .

Mecanismo De Acción

Target of Action

Furan-2,5-dicarbonitrile, also known as 2,5-Dicyanofuran, is a chemical compound that is primarily used in the field of chemistry It is known to be used in the preparation of various other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .

Mode of Action

The mode of action of Furan-2,5-dicarbonitrile involves its interaction with other compounds in chemical reactions . It is used as a reactant in the synthesis of other chemicals, where it interacts with its targets to bring about changes in their structure .

Biochemical Pathways

The biochemical pathways affected by Furan-2,5-dicarbonitrile are primarily those involved in the synthesis of other compounds . It is used in the preparation of bio-based adiponitrile, a key precursor for the synthesis of nylon 66 and 1,6-hexanediisocyanate (HDI) . The exact downstream effects of these pathways would depend on the specific reactions and the compounds being synthesized.

Pharmacokinetics

It is known to be a solid at room temperature , which may influence its bioavailability

Result of Action

The molecular and cellular effects of Furan-2,5-dicarbonitrile’s action are primarily seen in its role as a reactant in chemical reactions . It interacts with other compounds to bring about changes in their structure, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of Furan-2,5-dicarbonitrile can be influenced by various environmental factors. For instance, the synthesis of Furan-2,5-dicarbonitrile from 2,5-diformylfuran (DFF) and hydroxylamine ionic liquid salts reached 100% under the following optimum reaction conditions: temperature of 120 ℃ for 70 min, volume ratio of paraxylene: [HSO 3 -b-Py]·HSO 4 of 2:1, and molar ratio of DFF: (NH 2 OH) 2 · [HSO 3 -b-Py]·HSO 4 of 1:1.5 . After the reaction, the ionic liquid was easy to separate, recover, and recycle .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Furan-2,5-dicarbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive, and its low boiling point makes it easy to handle and store. It is also relatively stable and does not decompose easily, making it ideal for use in long-term experiments. However, Furan-2,5-dicarbonitrile is highly flammable and must be handled with care.

Direcciones Futuras

In the future, Furan-2,5-dicarbonitrile may be used to develop new pharmaceuticals and other organic compounds. It may also be used to study the structure and reactivity of organic molecules, as well as to develop new catalysts for chemical reactions. Additionally, Furan-2,5-dicarbonitrile may be used to study the properties of organic compounds, and to develop new methods for synthesizing organic compounds.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Furan-2,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP2E1, which catalyzes its oxidation to reactive intermediates . These intermediates can form covalent bonds with biomolecules, leading to modifications in protein function and cellular processes. Additionally, furan-2,5-dicarbonitrile has been shown to inhibit certain microbial enzymes, contributing to its antimicrobial properties .

Cellular Effects

The effects of furan-2,5-dicarbonitrile on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways . These interactions can lead to changes in gene expression and cellular metabolism. For instance, furan-2,5-dicarbonitrile has been found to induce oxidative stress in hepatocytes, resulting in altered metabolic activity and potential cytotoxicity .

Molecular Mechanism

At the molecular level, furan-2,5-dicarbonitrile exerts its effects through the formation of reactive intermediates that bind covalently to proteins and nucleic acids. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . The compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, as ROS can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furan-2,5-dicarbonitrile have been observed to change over time. The compound is relatively stable under dry, room temperature conditions . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to furan-2,5-dicarbonitrile can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of furan-2,5-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of furan-2,5-dicarbonitrile have been associated with increased oxidative stress and inflammation in animal tissues .

Metabolic Pathways

Furan-2,5-dicarbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The oxidation of furan-2,5-dicarbonitrile by CYP2E1 leads to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, furan-2,5-dicarbonitrile is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell . Furan-2,5-dicarbonitrile has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of furan-2,5-dicarbonitrile is primarily within the cytosol and mitochondria . Its presence in these compartments can influence its activity and function. For example, the accumulation of furan-2,5-dicarbonitrile in mitochondria can disrupt mitochondrial energy production and redox regulation, leading to cellular dysfunction and apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further affecting its localization and activity .

Propiedades

IUPAC Name |

furan-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSYJHQYWTYFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207186 | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58491-62-6 | |

| Record name | 2,5-Furandicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,5-dicyanofuran an attractive building block for chemical synthesis?

A1: Aromatic dinitriles like 2,5-dicyanofuran are highly reactive compounds. This reactivity makes them valuable intermediates for synthesizing various complex molecules, including polymers and pharmaceuticals. The presence of two cyano groups (-CN) allows for diverse chemical transformations, making 2,5-dicyanofuran a versatile starting material. []

Q2: How can 2,5-dicyanofuran be synthesized from renewable resources?

A2: Researchers have successfully synthesized 2,5-dicyanofuran from 2,5-diformylfuran, a platform chemical derived from biomass. [, ] This two-step process involves:

- Oximation: 2,5-diformylfuran reacts with hydroxylamine to form 2,5-diformylfuran dioxime. This step is crucial as it avoids polymerization, a common side reaction when using ammonia instead of hydroxylamine. []

- Dehydration: 2,5-diformylfuran dioxime undergoes dehydration in the presence of a solid acid catalyst (Amberlyst-15), yielding 2,5-dicyanofuran. []

Q3: What are the potential applications of 2,5-dicyanofuran derived from biomass?

A3: The successful synthesis of 2,5-dicyanofuran from biomass opens doors to various applications, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)